1-(Tert-butyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Tert-butyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea is an organic compound with the molecular formula C9H16N4OS2 and a molecular weight of 260.37. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

准备方法

The synthesis of 1-(Tert-butyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine with tert-butyl isocyanate under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

化学反应分析

1-(Tert-butyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium

生物活性

1-(Tert-butyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

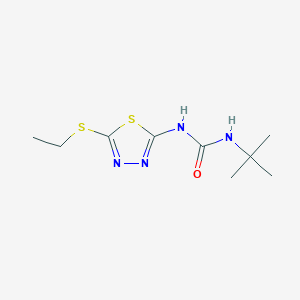

The chemical structure of this compound can be represented as follows:

Key Features:

- Thiadiazole Ring: The presence of the thiadiazole ring contributes to its biological activity.

- Substituents: The tert-butyl and ethylthio groups enhance lipophilicity and potentially influence membrane permeability.

Antimicrobial Properties

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have been reported to inhibit various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 12 µg/mL |

| 2 | Escherichia coli | 15 µg/mL |

| 3 | Candida albicans | 10 µg/mL |

Note: The above data is representative of similar thiadiazole compounds and may indicate potential activity for the target compound.

Urease Inhibition

A notable study focused on urease inhibition by thiadiazole derivatives. Urease is an enzyme associated with various pathogenic bacteria. The compound exhibited significant urease inhibitory activity with an IC50 value of approximately 0.87μM, showcasing its potential as a therapeutic agent against urease-positive microorganisms .

Table 2: Urease Inhibition Potency

Study on Antifungal Activity

In a study investigating the antifungal effects of thiadiazole derivatives, compounds similar to this compound demonstrated potent antifungal activity against resistant strains of Candida species. The mechanism of action was linked to disruption of fungal cell membrane integrity .

Synthesis and Evaluation

A recent synthesis study highlighted the design and biological evaluation of new thiadiazole derivatives. Among these, compounds with structural similarities to our target compound showed promising results in various biological assays, including anti-inflammatory and anticancer activities .

科学研究应用

Medicinal Chemistry

1-(Tert-butyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea has shown potential as an anti-urease agent. Urease inhibitors are crucial in treating conditions such as kidney stones and peptic ulcers. The thiourea moiety is significant in this context as it exhibits strong urease inhibitory activity, which is essential for developing new therapeutic agents .

Case Study: Urease Inhibition

Research indicates that thiourea derivatives can effectively inhibit urease activity. In vitro studies have demonstrated that modifications on the thiourea scaffold can enhance its efficacy against urease, making it a promising candidate for further development .

Agricultural Science

The compound's biological properties extend to agricultural applications, particularly as a pesticide or herbicide. Thiadiazole derivatives have been explored for their ability to act against various plant pathogens and pests. The presence of the ethylthio group enhances the compound's lipophilicity, potentially improving its penetration into plant tissues and increasing its effectiveness as a protective agent against fungal infections.

Case Study: Antifungal Activity

Studies have reported that certain thiadiazole derivatives exhibit antifungal properties against pathogens like Fusarium and Aspergillus species. The incorporation of the ethylthio group may contribute to enhanced antifungal activity compared to other derivatives lacking this modification .

Materials Science

In materials science, this compound can be utilized in the development of corrosion inhibitors for metals. Its ability to form stable complexes with metal ions makes it suitable for protecting metals from corrosion in harsh environments such as marine settings .

Case Study: Corrosion Inhibition

Research has shown that thiadiazole derivatives can significantly reduce corrosion rates of brass in seawater samples. The mechanism involves adsorption onto the metal surface, forming a protective layer that inhibits further corrosion .

Summary of Applications

| Field | Application | Significance |

|---|---|---|

| Medicinal Chemistry | Urease inhibition | Potential treatment for kidney stones and ulcers |

| Agricultural Science | Pesticide/herbicide formulation | Effective against plant pathogens |

| Materials Science | Corrosion inhibition | Protects metals in corrosive environments |

属性

IUPAC Name |

1-tert-butyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4OS2/c1-5-15-8-13-12-7(16-8)10-6(14)11-9(2,3)4/h5H2,1-4H3,(H2,10,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAZFMJVCWHLFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。